![molecular formula C11H12ClN3O3 B15140286 4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15140286.png)
4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine is a synthetic nucleoside analog This compound is structurally related to naturally occurring nucleosides but has been modified to include a chlorine atom at the 4-position and a deoxy sugar moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the glycosylation of a protected pyrrolo[2,3-d]pyrimidine base with a suitable sugar donor. One common method includes the use of 2-deoxy-3,5-di-O-(4-toluoyl)-|A-D-erythro-pentofuranosyl chloride as the glycosyl donor . The reaction is carried out under anhydrous conditions, often in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically involves chromatography techniques to isolate the desired product from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sugar moiety.
Glycosylation: The compound can participate in further glycosylation reactions to form more complex nucleoside analogs.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation might produce a hydroxylated product.
科学的研究の応用
4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent. Its structural similarity to natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.
Biochemistry: Used in the study of nucleic acid interactions and enzyme mechanisms.
Pharmacology: Investigated for its pharmacokinetics and pharmacodynamics properties in preclinical models.
Synthetic Biology: Utilized in the design of synthetic nucleic acids for gene editing and molecular diagnostics.
作用機序
The mechanism of action of 4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine involves its incorporation into DNA or RNA, leading to chain termination or the introduction of mutations. This disrupts the normal function of nucleic acids, thereby inhibiting viral replication or inducing apoptosis in cancer cells. The compound targets polymerases and other enzymes involved in nucleic acid synthesis.
類似化合物との比較
Similar Compounds
7-Deaza-2’-deoxyadenosine: Lacks the nitrogen at the 7-position, replaced by a carbon atom.
2-Chloro-2’-deoxyadenosine (Cladribine): Similar structure but with a chlorine atom at the 2-position.
7-Deaza-2’-deoxyguanosine: Another deaza analog with modifications at the 7-position.
Uniqueness
4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine substitution at the 4-position and the deoxy sugar moiety contribute to its stability and efficacy as a therapeutic agent.
特性
分子式 |
C11H12ClN3O3 |
|---|---|
分子量 |
269.68 g/mol |
IUPAC名 |
(2R,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H12ClN3O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2/t7?,8-,9-/m1/s1 |
InChIキー |
FHODFBMHXPTGHP-CFCGPWAMSA-N |
異性体SMILES |
C1[C@@H](O[C@@H](C1O)CO)N2C=CC3=C2N=CN=C3Cl |
正規SMILES |
C1C(C(OC1N2C=CC3=C2N=CN=C3Cl)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


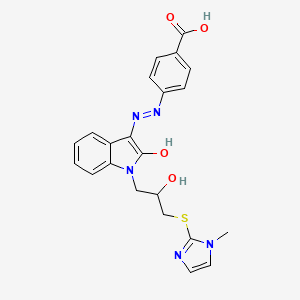
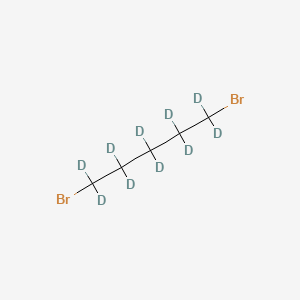
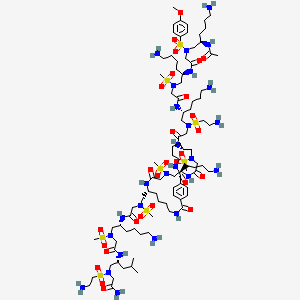
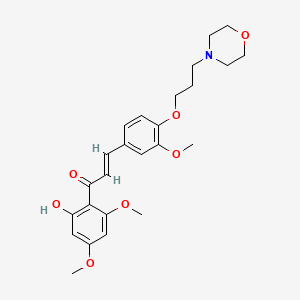

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B15140231.png)
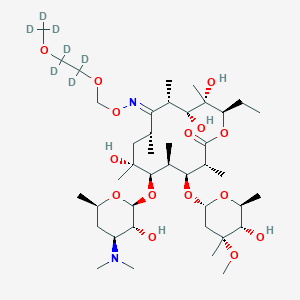
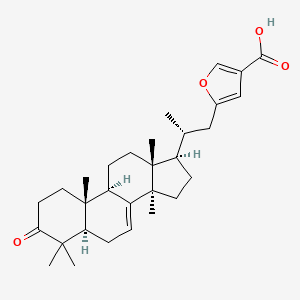
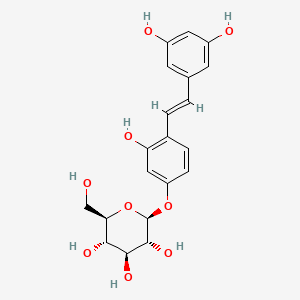
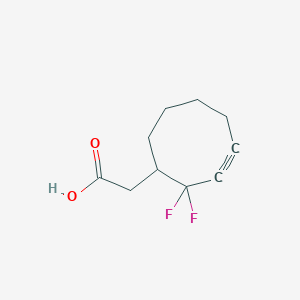


![N'-[9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B15140263.png)
![N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B15140269.png)
